molecular formula C9H6F3NO2 B3416812 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene CAS No. 93628-97-8

1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene

Cat. No. B3416812
CAS RN: 93628-97-8
M. Wt: 217.14 g/mol
InChI Key: CATQYSSYYQMLHV-AATRIKPKSA-N
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Description

1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H6F3NO2. It has a molecular weight of 217.15 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene consists of a benzene ring substituted with a nitrovinyl group and a trifluoromethyl group . Further analysis such as NMR, HPLC, LC-MS, UPLC would provide more detailed information about the molecular structure .

Scientific Research Applications

Degradation and Environmental Impact

A study on nitisinone, which contains a similar nitro and trifluoromethyl functional group arrangement, outlines its degradation processes and identifies stable degradation products. This research is critical for understanding the environmental impact and stability of such compounds, providing insights into possible risks and benefits of their applications in medicine (Barchańska et al., 2019).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives showcase the versatility of benzene-based structures in supramolecular self-assembly, highlighting their potential applications in nanotechnology, polymer processing, and biomedical fields. This indicates the broader utility of benzene derivatives, including 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, in designing complex molecular architectures (Cantekin et al., 2012).

Heterocyclic Chemistry and Biological Significance

The study of triazine scaffolds, which are related to the chemical structure of interest through the presence of aromatic nitro groups, illustrates the importance of these compounds in medicinal chemistry. Their broad spectrum of biological activities emphasizes the potential of nitro-containing aromatic compounds in drug development (Verma et al., 2019).

Nucleophilic Substitution Reactions

Research on the nucleophilic aromatic substitution of the nitro group provides fundamental insights into the reactivity of nitro-aromatic compounds, relevant to understanding the chemical behavior of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene and its potential applications in synthetic organic chemistry (Pietra et al., 1972).

properties

IUPAC Name

1-[(E)-2-nitroethenyl]-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-7(2-4-8)5-6-13(14)15/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATQYSSYYQMLHV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350840
Record name 1-[(E)-2-Nitroethenyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene

CAS RN

99696-01-2, 93628-97-8
Record name 1-[(E)-2-Nitroethenyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Nitro-4-(trifluoromethyl)styrene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[(1E)-2-nitroethenyl]-4-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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